BenchChemオンラインストアへようこそ!

ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

HIV-1 NNRTI Antiviral potency Pyridazinylthioacetamide SAR

This pyridazinylthioacetamide derivative carries a pyridin-2-yl group at the pyridazine 6-position—a hydrogen-bond-capable replacement for naphthalene-based leads such as compound 8k (EC50 = 0.046 μM). The ethyl 2-aminobenzoate terminus, with its ortho-ester substitution, provides a distinct physicochemical profile versus para-substituted anilides in the series. These structural features directly control anti-HIV-1 potency, cytotoxicity, and selectivity index; procuring the generic class without exact specification risks acquiring a compound with fundamentally different antiviral properties. Supplied for SAR studies, NNRTI binding-pocket mapping, and antiviral screening cascades requiring an HIV-1-selective control.

Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
CAS No. 892438-91-4
Cat. No. B6510651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
CAS892438-91-4
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C20H18N4O3S/c1-2-27-20(26)14-7-3-4-8-15(14)22-18(25)13-28-19-11-10-17(23-24-19)16-9-5-6-12-21-16/h3-12H,2,13H2,1H3,(H,22,25)
InChIKeyVOAHAWAMBGTABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (CAS 892438-91-4): Procurement-Relevant Structural and Pharmacological Profile


Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (CAS 892438-91-4) is a synthetic small molecule belonging to the pyridazinylthioacetamide class [1]. This class emerged from a structure-based bioisosterism design strategy targeting the non-nucleoside binding site of HIV-1 reverse transcriptase (RT), where the pyridazinylthioacetamide core serves as a central heterocyclic linker connecting an aromatic moiety to an amide-bearing side chain [1]. The compound incorporates a pyridin-2-yl substituent at the 6-position of the pyridazine ring and an ethyl 2-aminobenzoate group linked via a thioacetamide bridge, distinguishing it from earlier naphthalene-bearing leads such as compound 8k (EC50 = 0.046 μM) [1].

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate: Why Generic Substitution Across Pyridazinylthioacetamides Is Scientifically Unjustified


Within the pyridazinylthioacetamide series, small structural variations at the heterocyclic core, the thioether-linked aromatic group, or the amide terminus produce order-of-magnitude differences in anti-HIV-1 potency, cytotoxicity, and selectivity index [1]. For instance, replacing the naphthalen-1-yl group with a pyridin-2-yl moiety alters both electronic properties and steric fit within the hydrophobic cleft of the NNRTI binding pocket [1]. Similarly, changing the anilide para-substituent from nitro to carboxylate or ester modulates solvent-exposed region interactions, directly impacting selectivity [1]. These steep structure–activity relationships mean that procurement of a generic “pyridazinylthioacetamide derivative” without precise specification of the pyridin-2-yl and ethyl 2-aminobenzoate substituents carries a high risk of obtaining a compound with substantially different antiviral potency, cytotoxicity profile, or target specificity.

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


HIV-1 IIIB Replication Inhibition Potency: Pyridin-2-yl vs. Naphthalen-1-yl Pyridazinylthioacetamides

The core pyridazinylthioacetamide scaffold exhibits potent anti-HIV-1 activity that is highly sensitive to the nature of the aromatic group at the pyridazine 6-position. Compound 8k, bearing a naphthalen-1-yl substituent, achieves an EC50 of 0.046 μM against HIV-1 IIIB in MT-4 cells [1]. Introduction of a pyridin-2-yl group (as in the target compound) modifies the electronic character and hydrogen-bonding capacity of the heterocyclic portion, which is predicted to alter binding affinity to the NNRTI pocket based on docking studies showing critical interactions between the heterocyclic linker and Lys103 [1]. While direct EC50 data for ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate remain to be published, the class-level SAR indicates that pyridinyl-substituted derivatives retain low-micromolar to sub-micromolar activity [1].

HIV-1 NNRTI Antiviral potency Pyridazinylthioacetamide SAR

Selectivity Index Differentiation: Ethyl 2-Aminobenzoate vs. Anilide-Terminated Pyridazinylthioacetamides

The selectivity index (SI = CC50/EC50) is a critical procurement parameter reflecting the therapeutic window. In the pyridazinylthioacetamide series, the nature of the amide terminus profoundly influences cytotoxicity. Compound 8k (para-nitroanilide) achieves an SI of 2149 (CC50 = 99.9 μM) [1]. Replacement of the anilide with an ethyl 2-aminobenzoate group (as in the target compound) is expected to modify both cytotoxicity and antiviral potency, potentially yielding a distinct SI profile compared to anilide-terminated analogs [1]. The ester functionality may also influence metabolic stability and solubility, factors relevant for in vivo applications.

Selectivity index Cytotoxicity HIV-1 NNRTI safety margin

HIV-1 Specificity: Pyridazinylthioacetamides vs. Clinical NNRTIs Across HIV-1 and HIV-2

A hallmark of NNRTIs is their specificity for HIV-1 over HIV-2, due to structural differences in the NNRTI binding pocket. All tested pyridazinylthioacetamides in the Song et al. series were inactive against HIV-2 ROD at subtoxic concentrations, confirming their NNRTI mechanism [1]. The target compound, by virtue of its shared pyridazinylthioacetamide scaffold, is expected to exhibit the same HIV-1 specificity. This contrasts with NRTIs such as AZT (EC50 HIV-1 = 0.021 μM; EC50 HIV-2 = 0.0045 μM) and DDC (EC50 HIV-1 = 1.04 μM; EC50 HIV-2 = 1.28 μM), which are active against both strains [1].

HIV-1 specificity HIV-2 resistance NNRTI target confirmation

Predicted Binding Mode Differentiation: Pyridin-2-yl vs. Naphthalen-1-yl Interactions with the NNRTI Binding Pocket

Docking studies with compound 8k revealed a 'butterfly' conformation within the NNRTI binding pocket, with the naphthalene ring engaging in hydrophobic and π-stacking interactions with Tyr188, Leu234, and Trp229, while the amide carbonyl hydrogen-bonds to the backbone NH of Lys103 [1]. Substitution of naphthalen-1-yl with pyridin-2-yl introduces a nitrogen atom capable of additional hydrogen-bonding or water-mediated interactions, potentially altering the binding pose and affinity relative to the naphthalene-bearing lead [1]. The pyridazine linker's interaction with Lys103 is also sensitive to the electronic character of the 6-substituent [1].

Molecular docking NNRTI binding pocket Structure-based design

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Expansion of Pyridazinylthioacetamide NNRTIs

This compound is ideally suited as a key analog for SAR studies exploring the effect of heteroaryl substitution at the pyridazine 6-position. Its pyridin-2-yl group provides a hydrogen-bond-capable replacement for the naphthalen-1-yl group of lead compound 8k, enabling systematic investigation of how heteroatom incorporation modulates anti-HIV-1 potency and selectivity as reported in the foundational SAR study [1].

HIV-1 NNRTI Binding Pocket Pharmacophore Mapping

With its pyridin-2-yl substituent predicted to engage in hydrogen-bonding interactions absent in naphthalene-bearing analogs, this compound serves as a valuable probe for mapping hydrogen-bond donor/acceptor requirements within the NNRTI binding pocket, complementing docking models generated with compound 8k [1].

Selectivity Profiling Against HIV-1 vs. HIV-2 in Antiviral Screening Cascades

As a member of the pyridazinylthioacetamide class confirmed to be HIV-1-specific (inactive against HIV-2 ROD) [1], this compound is appropriate for inclusion in antiviral screening cascades requiring an HIV-1-selective NNRTI control with a defined structural signature distinct from clinical NNRTIs such as nevirapine or efavirenz.

Lead Optimization for Improved Aqueous Solubility and Metabolic Stability

The ethyl 2-aminobenzoate terminus, with its ester functionality and ortho-substitution pattern, offers a distinct physicochemical profile relative to the para-substituted anilides (e.g., 8k, 8j) characterized in the primary literature [1]. This makes the compound a rational starting point for optimization campaigns targeting enhanced solubility or modified metabolic stability while retaining the pyridazinylthioacetamide pharmacophore.

Quote Request

Request a Quote for ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.